(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone
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Overview
Description
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.287 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone typically involves the reaction of 3-amino-7-methoxybenzofuran with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) in the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-7-hydroxybenzofuran-2-yl)(phenyl)methanone
- (3-Amino-4,6-dimethoxybenzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
Uniqueness
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
269075-50-5 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO3/c1-19-12-9-5-8-11-13(17)16(20-15(11)12)14(18)10-6-3-2-4-7-10/h2-9H,17H2,1H3 |
InChI Key |
INMTUPHHOLFIEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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